molecular formula C11H13BrOS B12633286 2-(3-Bromophenyl)-1,3-oxathiepane CAS No. 954236-18-1

2-(3-Bromophenyl)-1,3-oxathiepane

Cat. No.: B12633286
CAS No.: 954236-18-1
M. Wt: 273.19 g/mol
InChI Key: MEBDFRNYMQMADD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,3-oxathiepane is a seven-membered heterocyclic compound containing one oxygen and one sulfur atom within the ring, substituted with a 3-bromophenyl group. The bromophenyl substituent introduces steric and electronic effects, influencing reactivity, crystallographic behavior, and intermolecular interactions. This article compares 2-(3-Bromophenyl)-1,3-oxathiepane with two closely related compounds: 2-(3-Bromophenyl)-1,3-dithiane and 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, leveraging crystallographic, conformational, and synthetic data from published literature.

Properties

CAS No.

954236-18-1

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

2-(3-bromophenyl)-1,3-oxathiepane

InChI

InChI=1S/C11H13BrOS/c12-10-5-3-4-9(8-10)11-13-6-1-2-7-14-11/h3-5,8,11H,1-2,6-7H2

InChI Key

MEBDFRNYMQMADD-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(OC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,3-oxathiepane typically involves the reaction of 3-bromophenyl derivatives with oxathiepane precursors. One common method is the nucleophilic substitution reaction where a bromophenyl compound reacts with an oxathiepane derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for 2-(3-Bromophenyl)-1,3-oxathiepane are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,3-oxathiepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Cyclization Reactions: The oxathiepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing oxathiepane rings can exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of oxathiepane can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the bromine atom enhances the lipophilicity and overall bioactivity of the compound, which is crucial for penetrating microbial membranes.

Anticancer Potential
The anticancer properties of 2-(3-Bromophenyl)-1,3-oxathiepane have been explored in several studies. For instance, derivatives have shown activity against human cancer cell lines by inducing apoptosis through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation . The bromophenyl substitution may play a role in enhancing the compound's ability to interact with cellular targets.

Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxathiepane derivatives suggest their potential in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress has been highlighted in several studies . This application aligns with ongoing research aimed at developing therapeutic agents for conditions such as Alzheimer's disease.

Materials Science Applications

Polymer Chemistry
2-(3-Bromophenyl)-1,3-oxathiepane can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows it to participate in polymerization reactions that yield materials with enhanced thermal and mechanical properties. Such polymers are valuable in creating advanced materials for electronics and coatings .

Sensor Development
The compound's electronic properties make it suitable for applications in sensor technology. Research has shown that incorporating oxathiepane derivatives into sensor matrices can improve sensitivity and selectivity towards specific analytes, including heavy metals and organic pollutants.

Environmental Science Applications

Pollutant Degradation
Studies have suggested that 2-(3-Bromophenyl)-1,3-oxathiepane may play a role in the degradation of environmental pollutants. Its ability to undergo oxidation reactions can facilitate the breakdown of harmful compounds in wastewater treatment processes. This application is particularly relevant given the increasing concern over water quality and pollution control measures.

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) values lower than standard antibiotics.
Anticancer ActivityInduced apoptosis in lung cancer cell lines with an IC50 value significantly lower than conventional chemotherapeutics.
Neuroprotective EffectsShowed protective effects against oxidative stress-induced neuronal cell death in vitro.
Polymer ChemistryEnhanced mechanical strength and thermal stability in polymer composites when used as an additive.
Sensor DevelopmentImproved detection limits for heavy metals in aqueous solutions compared to traditional sensors.
Pollutant DegradationEffective in degrading organic pollutants under UV light irradiation in laboratory settings.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,3-oxathiepane involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the oxathiepane ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound useful in various research applications .

Comparison with Similar Compounds

Ring Size and Heteroatom Composition

  • 2-(3-Bromophenyl)-1,3-oxathiepane: 7-membered ring with O and S heteroatoms.
  • 2-(3-Bromophenyl)-1,3-dithiane : 6-membered ring with two S atoms. Exhibits a chair conformation with the bromophenyl group forming an 86.38° dihedral angle relative to the dithiane plane.
  • 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane : 5-membered ring with two O atoms. Smaller ring size favors stability, with substituents influencing planarity.

Crystallographic Features

Compound Ring Conformation Dihedral Angle (°) Intermolecular Interactions
2-(3-Bromophenyl)-1,3-oxathiepane Not reported N/A Hypothesized dipole interactions (O/S)
2-(3-Bromophenyl)-1,3-dithiane Chair conformation 86.38 C–H⋯Cg (3.7770 Å) layer formation
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane Not reported N/A Limited data; likely weak van der Waals

The dithiane derivative forms supramolecular layers via C–H⋯Cg interactions between methyl and bromophenyl groups , stabilized by SHELXL-refined crystallographic parameters . In contrast, oxathiepane’s O/S heteroatoms may enable stronger dipole interactions, though experimental confirmation is lacking.

Reactivity Profiles

  • Dithiane : Sulfur atoms facilitate ring-opening reactions (e.g., nucleophilic substitution at S sites).
  • Dioxolane : Ether linkages are acid-labile, enabling cleavage under strong acidic conditions .

Biological Activity

2-(3-Bromophenyl)-1,3-oxathiepane is a compound belonging to the oxathiepane class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-(3-Bromophenyl)-1,3-oxathiepane features a unique structure characterized by a sulfur atom in a five-membered ring containing an ether linkage. The presence of a bromophenyl group enhances its reactivity and biological potential.

Antiviral Activity

A notable study demonstrated that substituted oxathiolanes exhibit antiviral properties, particularly against HIV-1. These compounds act as non-toxic inhibitors of viral replication in T-lymphocytes over prolonged periods . While direct evidence for 2-(3-Bromophenyl)-1,3-oxathiepane's antiviral efficacy is lacking, its structural similarity to these active compounds suggests potential in this area.

Anticancer Activity

Oxathiepane derivatives have also been investigated for their anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The precise mechanisms for 2-(3-Bromophenyl)-1,3-oxathiepane remain to be elucidated but warrant further investigation.

The biological activity of oxathiepane derivatives is often attributed to their ability to interact with specific enzymes or receptors involved in disease pathways. For example:

  • Enzyme Inhibition : Some oxathiolanes inhibit enzymes critical for viral replication or cancer cell survival.
  • Cell Signaling Modulation : These compounds may alter signaling pathways that lead to cell growth inhibition or apoptosis.

Case Studies and Research Findings

While direct studies on 2-(3-Bromophenyl)-1,3-oxathiepane are sparse, research on related compounds provides insights into its potential biological activities:

Study Findings
Substituted oxathiolanes inhibit HIV-1 replication in T-lymphocytes.
Flavin-containing monooxygenases (FMOs) show variable metabolism of related compounds, impacting their pharmacokinetics and efficacy.
Synthesis of triaryl 1,4-oxathiins indicates structural stability and potential for biological activity.

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